PGLa - 102068-15-5

PGLa

Catalog Number: EVT-242947
CAS Number: 102068-15-5
Molecular Formula: C₈₈H₁₆₂N₂₆O₂₂S
Molecular Weight: 1968.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PGLa is an amphipathic, cationic, α-helical peptide consisting of 21 amino acids. It belongs to the magainin family of antimicrobial peptides, which are known for their membrane-disrupting activity. [] PGLa exhibits potent antimicrobial activity against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi. [] The peptide's primary structure is crucial for its function, with specific amino acid residues contributing to its amphipathicity and positive charge. []

  • Antimicrobial peptide-membrane interactions: PGLa's interaction with bacterial membranes is extensively studied to understand the mechanisms underlying its antimicrobial activity. []
  • Peptide self-assembly and pore formation: PGLa's ability to form pores in bacterial membranes is crucial for its activity, and research explores the factors influencing this process. []
  • Synergistic effects with other antimicrobial peptides: PGLa exhibits synergistic effects with other antimicrobial peptides, such as magainin 2, enhancing their combined activity. [, ]
Synthesis Analysis

PGLa can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. [] In SPPS, amino acids are sequentially added to a growing peptide chain attached to a solid support. The process involves several steps, including:

Molecular Structure Analysis

PGLa adopts an α-helical conformation when bound to lipid bilayers, exhibiting amphipathicity with distinct hydrophilic and hydrophobic faces. [, , , , ] The spatial arrangement of positively charged lysine residues along the hydrophilic face plays a crucial role in its interaction with negatively charged bacterial membranes. [, ]

  • Circular Dichroism (CD) Spectroscopy: Detects the secondary structure of PGLa in solution and upon membrane binding. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed insights into the peptide's structure and dynamics in lipid bilayers. [, , , ]
  • Molecular Dynamics (MD) Simulations: Allows for the computational modeling of PGLa-membrane interactions and the dynamic behavior of the peptide. [, , ]
Mechanism of Action
  • Electrostatic Attraction: The positively charged PGLa is attracted to the negatively charged bacterial membranes. [, ]
  • Membrane Insertion: The peptide inserts into the lipid bilayer, adopting a tilted orientation. [, , , ]
  • Pore Formation: At higher concentrations, PGLa peptides self-assemble and form pores in the membrane, disrupting its integrity. [, , , , , ]
  • Leakage and Cell Death: Pore formation leads to leakage of intracellular contents and ultimately cell death. []
Physical and Chemical Properties Analysis
  • Molecular Weight: ~2.5 kDa []
  • Charge: Positive due to the presence of lysine residues [, ]
  • Solubility: Soluble in aqueous solutions []
  • Hydrophobicity: Amphipathic, possessing both hydrophobic and hydrophilic regions [, , , , ]
  • Stability: Susceptible to hydrolysis and enzymatic degradation in biological environments []
Applications
  • Development of Novel Antimicrobial Agents: PGLa serves as a template for designing new antimicrobial peptides with enhanced activity, stability, and reduced toxicity. [] Researchers modify its sequence, introduce non-natural amino acids, or conjugate it with other molecules to optimize its therapeutic potential. []
  • Biofilm Control: PGLa's ability to disrupt bacterial membranes is being explored for controlling biofilm formation, a major challenge in various fields. [] Researchers investigate its efficacy against different biofilm-forming bacteria and its potential incorporation into biomaterials to prevent biofilm formation.
  • Drug Delivery Systems: PGLa's membrane-permeabilizing properties are investigated for enhancing drug delivery into cells. [] Studies focus on its ability to facilitate the transport of therapeutic molecules across cell membranes, potentially improving drug efficacy and reducing side effects.

Magainin 2

Relevance: Magainin 2 exhibits synergistic activity with PGLa, enhancing its membrane permeabilization and antimicrobial effects [, ]. This synergy is attributed to the formation of a potent PGLa-Magainin 2 heterodimer complex in the membrane [, ]. Both peptides share structural similarities, adopting α-helical conformations upon membrane binding, but they differ in their pore-forming characteristics [, ].

MSI-103

Relevance: MSI-103 shares the repetitive (KIAGKIA) sequence with PGLa, making it a close structural analog []. MSI-103 demonstrates a stronger tendency to self-assemble and realign in lipid bilayers compared to PGLa, which contributes to its superior antimicrobial activity [].

L18W-PGLa

Relevance: L18W-PGLa is used to investigate the molecular mechanisms of PGLa and magainin 2 synergy []. Fluorescence studies using L18W-PGLa showed that it forms a 1:1 complex with magainin 2 in the membrane, contributing to enhanced pore formation [].

LF11-215

Relevance: Although structurally distinct from PGLa, LF11-215 was investigated alongside PGLa and Magainin 2 for their effects on asymmetric lipid membranes []. The study highlighted the different mechanisms by which these peptides interact with and permeabilize membranes, emphasizing the influence of peptide structure on membrane activity [].

Polygalacturonic acid (PGA)

Relevance: While not structurally similar to PGLa, polygalacturonic acid is relevant to the research as it acts as a substrate for polygalacturonases (PGs), enzymes produced by some plant pathogenic bacteria. The papers discuss the role of the pglA gene in Pseudomonas solanacearum, which encodes a polygalacturonase that contributes to the bacterium's virulence by degrading plant cell wall components like polygalacturonic acid [, ].

Properties

CAS Number

102068-15-5

Product Name

PGLa

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hexanamide

Molecular Formula

C₈₈H₁₆₂N₂₆O₂₂S

Molecular Weight

1968.5 g/mol

InChI

InChI=1S/C88H162N26O22S/c1-19-48(9)69(113-78(126)52(13)97-66(117)42-95-72(120)50(11)98-79(127)59(31-23-27-36-91)108-85(133)64(44-115)111-77(125)54(15)100-81(129)61(33-38-137-18)104-65(116)41-93)87(135)101-51(12)73(121)96-43-67(118)105-57(29-21-25-34-89)82(130)114-70(49(10)20-2)88(136)103-55(16)74(122)106-60(32-24-28-37-92)83(131)112-68(47(7)8)86(134)102-56(17)76(124)110-63(40-46(5)6)84(132)107-58(30-22-26-35-90)80(128)99-53(14)75(123)109-62(71(94)119)39-45(3)4/h45-64,68-70,115H,19-44,89-93H2,1-18H3,(H2,94,119)(H,95,120)(H,96,121)(H,97,117)(H,98,127)(H,99,128)(H,100,129)(H,101,135)(H,102,134)(H,103,136)(H,104,116)(H,105,118)(H,106,122)(H,107,132)(H,108,133)(H,109,123)(H,110,124)(H,111,125)(H,112,131)(H,113,126)(H,114,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68-,69-,70-/m0/s1

InChI Key

PJRSUKFWFKUDTH-JWDJOUOUSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Synonyms

(4-24)-PLY(a)
GLa peptide
peptide-Gly-Leu-amide
PGL(a)
PGLA
PYL(a), 4-24-

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)CN

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